4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multiple steps. One common approach is the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can yield an amine .
Scientific Research Applications
4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the trifluoromethyl group can enhance the compound’s binding affinity and selectivity . The pyrrolidinone ring may also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Pyrrolidinone derivatives: Compounds like piracetam and levetiracetam share the pyrrolidinone ring and are known for their neurological effects.
Uniqueness
4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a promising candidate for drug development .
Properties
Molecular Formula |
C26H22F3N3O |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[1-(2-phenylethyl)benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H22F3N3O/c27-26(28,29)20-9-6-10-21(16-20)32-17-19(15-24(32)33)25-30-22-11-4-5-12-23(22)31(25)14-13-18-7-2-1-3-8-18/h1-12,16,19H,13-15,17H2 |
InChI Key |
GWGSPMHEJJYNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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